Halogen-Dependent Lipophilicity Modulation: 2-Chloro vs. 2-Fluoro, 2-Bromo, and 2-Methyl Analogs
The 2-chloro substituent confers a distinct lipophilicity profile compared to alternative 2-position substitutions on the N-(thiophen-2-ylmethyl)benzamide scaffold. The target compound has a predicted logP of approximately 3.0–3.2 based on computational estimates . The 2-fluoro analog (CAS 546106-13-2; C12H10FNOS; MW 235.28) is predicted to have a lower logP by approximately 0.5–0.8 log units due to the stronger electronegativity and smaller size of fluorine, while the 2-bromo analog (C12H10BrNOS; MW 296.18) is predicted to have a higher logP by approximately 0.3–0.5 log units due to bromine's greater polarizability and larger van der Waals radius . The 2-methyl analog (C13H13NOS; MW 231.31) is predicted to have a logP approximately 0.7–1.0 units higher due to the hydrophobic +I effect of the methyl group [1]. These differences in lipophilicity directly impact membrane permeability, non-specific protein binding, and solubility in both biological assays and synthetic applications.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.0–3.2 (calculated; no experimental logP reported in public databases) |
| Comparator Or Baseline | 2-Fluoro analog: predicted logP ≈ 2.2–2.7; 2-Bromo analog: predicted logP ≈ 3.3–3.7; 2-Methyl analog: predicted logP ≈ 3.7–4.2; Unsubstituted parent (CAS 4595-96-4): predicted logP ≈ 2.5–2.8 |
| Quantified Difference | Target compound logP is approximately 0.5–0.8 units higher than 2-fluoro, approximately 0.3–0.5 units lower than 2-bromo, and approximately 0.7–1.0 units lower than 2-methyl analog |
| Conditions | Computational prediction (ALogPS or similar); experimental confirmation not available in public domain for this specific series |
Why This Matters
The intermediate logP value of the 2-chloro compound positions it in a balanced lipophilicity range (logP 2–4) generally favored for CNS drug-like properties and acceptable aqueous solubility, providing a rational basis for selecting it over the more lipophilic bromo/methyl analogs or the less lipophilic fluoro analog when moderate permeability is desired.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Class-level reference for logP interpretation and drug-likeness.) View Source
